6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide
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Overview
Description
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and medicinal chemistry. This compound is characterized by its unique structure, which includes two oxadiazole rings fused to a benzene ring. The presence of these rings imparts unique electronic properties, making it a valuable building block for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dinitrobenzene derivative with hydrazine, followed by oxidation to form the oxadiazole rings. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and other advanced materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation . In electronic applications, its unique electronic structure allows it to efficiently transport charge carriers, making it an excellent material for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bis[1,2,3]thiadiazole: This compound has similar electronic properties but contains sulfur atoms instead of oxygen.
Benzo[c][1,2,5]thiadiazole: Another related compound with sulfur atoms, used in similar applications.
Benzo[c][1,2,5]oxadiazole: A simpler structure with one oxadiazole ring, used in various electronic applications.
Uniqueness
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide stands out due to its unique combination of electronic properties and structural features. The presence of two oxadiazole rings fused to a benzene ring provides a higher degree of electronic delocalization, making it more efficient in electronic applications compared to its analogs .
Properties
Molecular Formula |
C6H2N4O4 |
---|---|
Molecular Weight |
194.1 g/mol |
IUPAC Name |
6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide |
InChI |
InChI=1S/C6H2N4O4/c11-9-3-1-2-4-6(5(3)7-13-9)8-14-10(4)12/h1-2H |
InChI Key |
BHURVMDIIWLPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NON2[O-])C3=NO[N+](=O)C3=C1 |
Synonyms |
enzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole-1,6-dioxide benzodifuroxan |
Origin of Product |
United States |
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